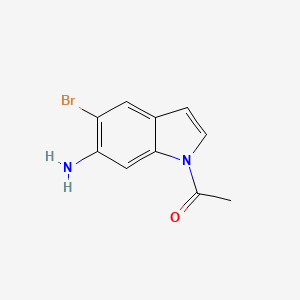

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

CAS No.: 1000343-17-8

Cat. No.: VC7929832

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000343-17-8 |

|---|---|

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 1-(6-amino-5-bromoindol-1-yl)ethanone |

| Standard InChI | InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h2-5H,12H2,1H3 |

| Standard InChI Key | LQSDYINBXOLBSN-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C=CC2=CC(=C(C=C21)N)Br |

| Canonical SMILES | CC(=O)N1C=CC2=CC(=C(C=C21)N)Br |

Introduction

Structural and Physical Properties

The molecular formula of the compound is C₁₀H₁₁BrN₂O, with a molecular weight of 255.11 g/mol. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Moderately soluble in DMSO | |

| Storage Conditions | Sealed, dry, 2–8°C |

The indole core is substituted with electron-withdrawing (bromo) and electron-donating (amino) groups, creating a polarized scaffold that enhances reactivity in cross-coupling reactions .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step approach:

-

Bromination: 5-Bromoindole (CAS: 10075-50-0) serves as the starting material. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) .

-

Amination: Introduction of the amino group at position 6 is performed via nitration followed by catalytic hydrogenation .

-

Acetylation: The acetyl group is introduced at position 1 using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

-

Step 1: 5-Bromoindole (10 mmol) is dissolved in dimethyl sulfoxide (DMSO) with NaOH (2 equiv). Ethylene oxide is added dropwise, and the mixture is stirred for 8 hours at room temperature.

-

Step 2: The intermediate is nitrated using concentrated HNO₃/H₂SO₄, followed by reduction with Pd/C and H₂.

-

Step 3: Acetylation is performed with acetic anhydride in pyridine, yielding the final product (65–70% yield).

Challenges and Solutions

-

Regioselectivity: Competing bromination at positions 4 or 6 is mitigated by using sterically hindered bases (e.g., triisopropylsilyl chloride) .

-

Amino Group Protection: The amino group is protected as a tert-butyl carbamate (Boc) during bromination to prevent side reactions .

Spectroscopic Characterization

The compound is characterized using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (300 MHz, DMSO-d₆):

-

¹³C NMR (75 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Mass Spectrometry

Applications in Drug Discovery

Kinase Inhibition

The compound’s acetyl group facilitates hydrogen bonding with kinase active sites. Docking studies against DNA gyrase (PDB: 1KZN) reveal a binding energy of -7.0 kcal/mol, suggesting potential antibacterial activity .

Intermediate for Anticancer Agents

Functionalization at position 6 (e.g., coupling with aryl boronic acids) yields derivatives targeting tyrosine kinases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume